![molecular formula C18H18N2OS2 B5889533 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone selectively binds to the active site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and downstream pathways involved in cell survival and proliferation. This leads to the induction of apoptosis in B-cell lymphoma cells and inhibition of tumor growth.
Biochemical and physiological effects:
1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone has been shown to effectively inhibit BTK activity and downstream signaling pathways in B-cell lymphoma cells. This leads to the induction of apoptosis and inhibition of tumor growth in preclinical models of B-cell malignancies. 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for clinical development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone has several advantages for lab experiments, including its potent and selective inhibition of BTK activity, favorable pharmacokinetic properties, and promising preclinical results. However, 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in further studies.
Direcciones Futuras
There are several future directions for the development of 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone as a potential treatment for B-cell malignancies. These include:
- Clinical trials to evaluate the safety and efficacy of 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone in patients with CLL, MCL, and DLBCL
- Combination therapy studies to evaluate the potential synergistic effects of 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone with other targeted therapies or chemotherapy agents
- Further studies to investigate the mechanisms of resistance to BTK inhibitors and identify potential biomarkers of response to 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone
- Development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone involves several steps, including the preparation of the key intermediate 2,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine and its subsequent coupling with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then subjected to thiolation with 2-mercaptoethanol to yield the final compound, 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone has been extensively studied in preclinical models of B-cell malignancies, demonstrating potent and selective inhibition of BTK activity. In vitro studies have shown that 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone effectively inhibits BTK-mediated signaling and induces apoptosis in B-cell lymphoma cells. In vivo studies have also shown that 1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone inhibits tumor growth in xenograft models of CLL, MCL, and DLBCL.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-10-5-7-14(8-6-10)15(21)9-22-17-16-11(2)12(3)23-18(16)20-13(4)19-17/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYGDFZKRAQOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC(=NC3=C2C(=C(S3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

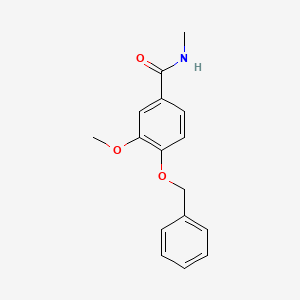
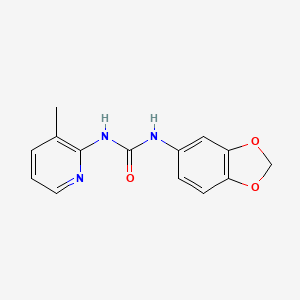
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)
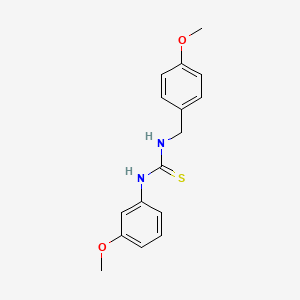
![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)
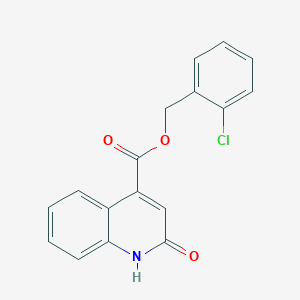
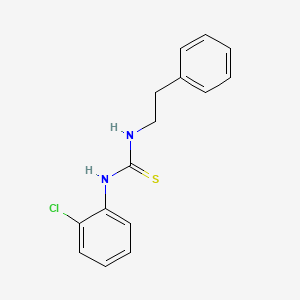
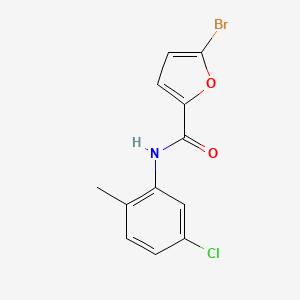
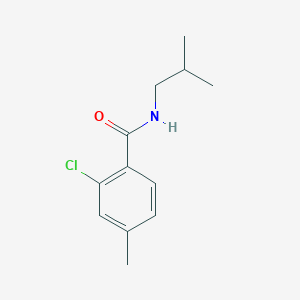
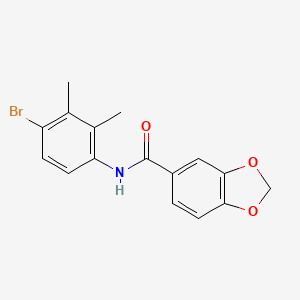
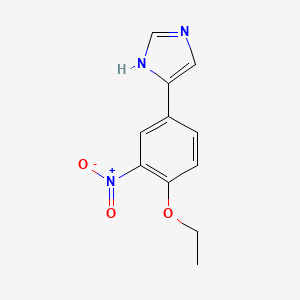
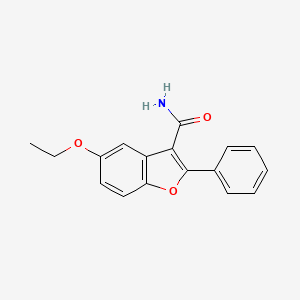
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5889571.png)